![molecular formula C17H20BrNO B1623120 N-(Adamantan-1-yl)-4-bromobenzamide CAS No. 403845-70-5](/img/structure/B1623120.png)
N-(Adamantan-1-yl)-4-bromobenzamide
Overview
Description
“N-(Adamantan-1-yl)-4-bromobenzamide” is a chemical compound with the linear formula C17H21NO . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a hybrid compound was synthesized by reacting amantadine with 4-(chlorosulfonyl)benzoic acid under microwave irradiation conditions in a one-pot reaction . Another method involved the reaction of 1-bromoadamantane with carboxylic acid amides in the presence of manganese salts and complexes .Scientific Research Applications
Structural and Interaction Analysis
N-(Adamantan-1-yl)-4-bromobenzamide and its derivatives have been extensively studied for their structural properties and interaction analysis. The molecular conformation and intramolecular interactions such as C–H···N and H···H contacts play significant roles in stabilizing these structures. For instance, adamantane-isothiourea hybrid derivatives, closely related to this compound, demonstrate different molecular conformations stabilized by intramolecular interactions. These studies also involve examining the nature of different intermolecular interactions and their contributions to crystal packing (Al-Omary et al., 2020).
Antimicrobial and Antiviral Potency
Several studies have explored the antimicrobial and antiviral potency of this compound derivatives. For example, some derivatives have shown potent antibacterial activity against various bacterial strains and significant anti-proliferative activity against certain cell lines (Al-Wahaibi et al., 2017). Additionally, derivatives of this compound have been evaluated for their inhibitory potency against SARS-CoV-2 targeted proteins, indicating potential as COVID-19 treatments (Jovanovic et al., 2021).
Crystallography and Molecular Docking
The crystallographic analysis of this compound derivatives provides insights into their potential as chemotherapeutic agents. This analysis includes the study of weak hydrogen bonds, which play a crucial role in the molecular structures of these compounds. Docking analysis suggests that these compounds bind effectively at the active sites of certain targets, such as human sphingosine kinase 1, a known cancer target (Al-Mutairi et al., 2021).
Synthesis and Characterization
The synthesis and characterization of this compound derivatives have been detailed in various studies. This includes the preparation of these compounds using different methods and their structural confirmation through techniques like NMR, mass spectrometry, and X-ray crystallography (Al-Mutairi et al., 2019).
Antiarrhythmic Properties
Some derivatives of this compound have been found to exhibit significant antiarrhythmic activities. These compounds have shown effectiveness in various arrhythmia models, suggesting their potential as antiarrhythmic agents (Avdyunina et al., 2019).
properties
IUPAC Name |
N-(1-adamantyl)-4-bromobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO/c18-15-3-1-14(2-4-15)16(20)19-17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPODQLGKAZLQDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=C(C=C4)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403486 | |
Record name | N-(Adamantan-1-yl)-4-bromobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
403845-70-5 | |
Record name | N-(Adamantan-1-yl)-4-bromobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.